molecular formula C14H14N4O2 B2632997 Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate CAS No. 2034286-51-4

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Cat. No.: B2632997
CAS No.: 2034286-51-4
M. Wt: 270.292
InChI Key: ICFSBFCSCCTSOE-UHFFFAOYSA-N
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Description

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclesAzetidines are known for their unique reactivity, which is driven by the ring strain inherent in their four-membered structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which forms the azetidine ring. This reaction can be catalyzed by various metal catalysts and often requires specific temperature and pressure conditions to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of peptidomimetics and nucleic acid analogs.

    Industry: Utilized in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s azetidine ring can undergo ring-opening reactions, which are crucial for its biological activity. These reactions often involve nucleophilic attack at the azetidine ring, leading to the formation of reactive intermediates that can interact with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is unique due to its combination of the azetidine and pyrimidine rings, which imparts distinct reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-14(20-12-5-2-1-3-6-12)18-9-11(10-18)17-13-15-7-4-8-16-13/h1-8,11H,9-10H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFSBFCSCCTSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OC2=CC=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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